Desmethylcitalopram

Description

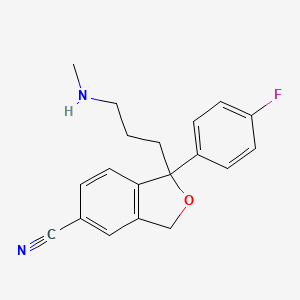

Demethylcitalopram is an organic amino compound and a member of benzenes.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJADDMMFYXMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881082 | |

| Record name | desmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62498-67-3 | |

| Record name | Desmethylcitalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodesmethylcitalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | desmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]isobenzofuran-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBX9104IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Purification of Desmethylcitalopram: A Technical Guide for Researchers

For research and development purposes only. Not for human or veterinary use.

This technical guide provides a comprehensive overview of the synthesis and purification of desmethylcitalopram, a primary active metabolite of the widely-used antidepressant citalopram.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for the chemical synthesis and subsequent purification of this compound for research applications.

Introduction

This compound, also known as norcitalopram, is a pharmacologically active molecule that, like its parent compound, functions as a selective serotonin reuptake inhibitor (SSRI).[2] The in-vivo metabolism of citalopram to this compound is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[1] Further N-demethylation to dithis compound is catalyzed by CYP2D6.[1] Understanding the pharmacological and toxicological profile of this compound is crucial for a comprehensive understanding of the therapeutic effects and potential drug-drug interactions of citalopram. Access to high-purity this compound is therefore essential for a variety of research applications, including in-vitro and in-vivo pharmacological studies, analytical standard development, and metabolic profiling.

This guide focuses on a well-established and efficient chemical synthesis of this compound via the N-demethylation of citalopram, followed by detailed purification protocols.

Chemical Synthesis of this compound

The most common and high-yielding laboratory-scale synthesis of this compound involves the N-demethylation of the tertiary amine of citalopram. The von Braun reaction, utilizing cyanogen bromide, has been historically used for such transformations. However, a more contemporary and efficient method employs 1-chloroethyl chloroformate (ACE-Cl), which has been reported to produce this compound in high yields.[1]

A notable improved synthesis of N-desmethylcitalopram involves the N-demethylation of citalopram using 1-chloroethyl chloroformate, resulting in a yield of 87%.[1]

Synthetic Pathway

The synthesis proceeds in two main steps:

-

Carbamate Formation: Citalopram is reacted with 1-chloroethyl chloroformate (ACE-Cl) to form an intermediate carbamate.

-

Hydrolysis: The carbamate intermediate is then hydrolyzed, typically with methanol, to yield the desired secondary amine, this compound.

Diagram of the Synthetic Pathway

References

The Core Mechanism of Action of Desmethylcitalopram: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylcitalopram, the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and escitalopram, plays a significant role in the therapeutic efficacy of its parent compounds. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, focusing on its molecular interactions, cellular effects, and downstream signaling cascades. Through a detailed examination of its binding affinities, functional inhibition of monoamine transporters, and impact on neuronal signaling pathways, this document offers a thorough understanding for researchers and professionals in the field of neuropharmacology and drug development.

Primary Pharmacological Target: The Serotonin Transporter (SERT)

This compound, much like its parent drug, functions primarily as a selective serotonin reuptake inhibitor (SSRI)[1]. Its principal mechanism of action is the high-affinity binding to the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters[2]. By binding to SERT, this compound non-competitively inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced signaling is believed to be the cornerstone of the antidepressant effects of citalopram and escitalopram, with this compound contributing significantly to this action[3].

Binding Affinity and Selectivity

Quantitative analysis of this compound's interaction with monoamine transporters reveals its high affinity and selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity is a hallmark of the SSRI class of antidepressants and is crucial for their favorable side-effect profile compared to older, less selective antidepressants.

| Transporter | Ligand | Species | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| SERT | This compound | Human | Radioligand Binding | 8.8 | Tatsumi et al., 1997 | |

| SERT | This compound | Mouse (wild-type) | [³H]5-HT Uptake Inhibition | 12.6 | Sanchez et al., 2004[2] | |

| NET | This compound | Human | Radioligand Binding | 4,400 | Tatsumi et al., 1997 | |

| DAT | This compound | Human | Radioligand Binding | >10,000 | Tatsumi et al., 1997 |

Table 1: Quantitative data on the binding affinity (Kᵢ) and functional inhibition (IC₅₀) of this compound for human and mouse monoamine transporters.

The data clearly illustrates that this compound is a potent inhibitor of SERT with significantly lower affinity for NET and DAT. The selectivity for SERT over NET is approximately 500-fold[4].

Off-Target Receptor Binding Profile

While the primary mechanism of action is SERT inhibition, a comprehensive understanding requires assessment of off-target interactions. This compound exhibits a low affinity for a wide range of other neurotransmitter receptors, which contributes to its tolerability. At a concentration of 10 µM, desmethyldesipramine (a metabolite of desipramine, not citalopram) showed less than 50% inhibition of binding to a panel of human receptors including 5-HT₁D, 5-HT₁E, 5-HT₃, α₁B-adrenoceptor, cannabinoid-2, dopamine-2, dopamine-4, dopamine-5, delta opioid, histamine-4, kappa opioid, multi-drug transporter-1, mu opioid, and sigma-1 receptors[4]. While this data is for a different compound, it is indicative of the general low affinity of such metabolites for a broad range of receptors.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for SERT Affinity

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of this compound for the serotonin transporter.

2.1.1. Materials

-

Cell membranes prepared from cells expressing recombinant human SERT.

-

[³H]-Citalopram (Radioligand).

-

This compound (Test compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

2.1.2. Procedure

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer.

-

Non-specific Binding: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Test Compound: Varying concentrations of this compound.

-

-

Add Radioligand: Add [³H]-Citalopram to all wells at a final concentration close to its Kᴅ for SERT.

-

Add Membranes: Add the cell membrane preparation to all wells. The final assay volume is typically 250 µL.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Synaptosomal [³H]-Serotonin Uptake Assay

This functional assay measures the ability of this compound to inhibit the uptake of serotonin into presynaptic nerve terminals (synaptosomes).

2.2.1. Materials

-

Rodent brain tissue (e.g., cortex or hippocampus).

-

Homogenization Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.

-

Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 1.3 mM CaCl₂, 10 mM glucose, 100 µM pargyline, 1 mM ascorbic acid, pH 7.4.

-

[³H]-Serotonin.

-

This compound (Test compound).

-

Selective SERT inhibitor for defining non-specific uptake (e.g., fluoxetine).

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

-

96-well microplates.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

2.2.2. Procedure

-

Synaptosome Preparation:

-

Dissect the brain region of interest in ice-cold homogenization buffer.

-

Homogenize the tissue using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in KRH buffer.

-

Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA assay).

-

-

Uptake Assay:

-

In a 96-well plate, add in triplicate:

-

Total Uptake: Synaptosomal suspension + vehicle.

-

Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective SERT inhibitor (e.g., 10 µM fluoxetine).

-

Test Compound: Synaptosomal suspension + varying concentrations of this compound.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the uptake reaction by adding [³H]-Serotonin to all wells at a final concentration near its Kₘ for SERT.

-

Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold KRH buffer.

-

-

Scintillation Counting and Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Downstream Signaling Pathways

The therapeutic effects of SSRIs, including the contribution from this compound, are not solely due to the acute increase in synaptic serotonin. Chronic administration leads to neuroadaptive changes involving downstream signaling cascades that are crucial for their clinical efficacy[5].

cAMP/PKA/CREB Pathway and BDNF Expression

A key downstream pathway affected by sustained SERT inhibition is the cyclic adenosine monophosphate (cAMP) signaling cascade.

-

Receptor Modulation: Increased synaptic serotonin leads to altered activation of various postsynaptic serotonin receptors. While some 5-HT receptors (like the 5-HT₁ family) are negatively coupled to adenylyl cyclase through Gᵢ/ₒ proteins, others (like 5-HT₄, 5-HT₆, and 5-HT₇) are positively coupled through Gₛ proteins, leading to an increase in intracellular cAMP levels[5][6].

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB) at Serine 133[7].

-

Gene Transcription: Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of various genes, including Brain-Derived Neurotrophic Factor (BDNF)[8][9].

-

BDNF Upregulation: Chronic antidepressant treatment has been shown to increase the expression of BDNF[10][11]. BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity, processes that are thought to be impaired in depression and restored by effective antidepressant therapy[5][6].

Downstream signaling cascade following SERT inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical in vitro experiment to characterize the inhibitory activity of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP response element-binding protein is essential for the upregulation of brain-derived neurotrophic factor transcription, but not the behavioral or endocrine responses to antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

Neurochemical Characterization of Desmethylcitalopram: A Technical Guide

Introduction

Desmethylcitalopram is the principal and pharmacologically active metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressants, citalopram and its S-enantiomer, escitalopram.[1][2] Following administration of the parent drug, this compound is formed through N-demethylation in the liver and contributes to the overall therapeutic effect.[2] This technical guide provides an in-depth overview of the neurochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes its metabolic pathway, binding and functional profile at key central nervous system targets, and details the experimental methodologies used for its characterization.

1. Metabolism of Citalopram to this compound

Citalopram is metabolized to this compound primarily in the liver through N-demethylation. This process is catalyzed by several cytochrome P450 (CYP) isoenzymes. The main contributors are CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[1][3] The relative contribution of these enzymes can vary depending on the concentration of the parent drug.[1][3] Genetic polymorphisms in these enzymes, particularly CYP2C19, can lead to significant inter-individual variability in the metabolism rate and plasma concentrations of both the parent drug and its metabolite.[4][5][6] this compound is further metabolized to dithis compound, a conversion exclusively catalyzed by CYP2D6.[1]

2. Pharmacodynamic Profile

Similar to its parent compound, this compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT).[2] Its affinity and selectivity for monoamine transporters and other CNS receptors define its pharmacological effects.

2.1. Monoamine Transporter Binding and Functional Activity

This compound displays high affinity for the human serotonin transporter (SERT) and is significantly less potent at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7] This profile is consistent with its classification as a selective serotonin reuptake inhibitor.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of this compound

| Compound | SERT (human) | NET (human) | DAT (human) | Selectivity (NET/SERT) | Reference |

|---|---|---|---|---|---|

| This compound | ~14.6 | ~7300 | >10,000 | ~500 | [7] |

| Citalopram (for comparison) | ~7.4 | ~10,000 | >10,000 | ~1350 | [8] |

| Escitalopram (for comparison)| ~1.1 | ~7841 | ~27,410 | ~7128 |[9] |

Note: Ki values are compiled from different studies and experimental conditions may vary. Lower Ki values indicate higher binding affinity.

The functional activity of this compound, measured by its ability to inhibit the uptake of neurotransmitters into synaptosomes or transfected cells, confirms its potent and selective action at SERT.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of this compound

| Compound | 5-HT Uptake Inhibition | NE Uptake Inhibition | DA Uptake Inhibition | Reference |

|---|

| this compound | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | - |

(While specific IC50 values for this compound were not located in the initial search, its high binding affinity for SERT strongly implies potent inhibition of serotonin uptake.)

2.2. Receptor Binding Profile

Screening against a broad panel of other neurotransmitter receptors reveals that this compound has a low affinity for most targets, underscoring its selectivity. No high-affinity interactions were noted for a wide range of adrenergic, dopaminergic, histaminergic, muscarinic, and other serotonergic receptors, with the possible exception of the 5-HT7 receptor where its affinity was not exceptionally high but notable compared to other screened receptors.[7]

Table 3: Receptor Binding Affinities (Ki, nM) for this compound at Selected Human Receptors

| Receptor Target | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | >10,000 |

| 5-HT2A | >1,000 |

| 5-HT7 | ~450 |

| Alpha-1 Adrenergic | >1,000 |

| Dopamine D2 | >10,000 |

| Histamine H1 | >1,000 |

| Muscarinic M1 | >10,000 |

Data derived from a screening profile presented in[7].

2.3. Downstream Signaling Pathways

The therapeutic and some side effects of SSRIs are not immediate, suggesting that downstream adaptations in intracellular signaling are crucial.[10][11] Inhibition of SERT by this compound increases the synaptic concentration of serotonin, leading to enhanced activation of postsynaptic serotonin receptors. This activation triggers several second messenger cascades. Key pathways implicated include the cyclic adenosine monophosphate (cAMP) and neurotrophin-mediated systems.[10][12][13] Activation of Gs-protein coupled serotonin receptors (e.g., 5-HT4, 5-HT6, 5-HT7) stimulates adenylyl cyclase, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA).[10][12] PKA can then phosphorylate the transcription factor CREB (cAMP response element-binding protein), which in turn modulates the expression of genes involved in neuroplasticity, including Brain-Derived Neurotrophic Factor (BDNF).[13]

3. Pharmacokinetic Profile

This compound has a longer elimination half-life than its parent compound, citalopram, which is approximately 50 hours.[2] Its clearance is influenced by factors such as body weight.[6] As its formation and subsequent metabolism are dependent on CYP enzymes, genetic variations in CYP2C19 and CYP2D6, as well as co-administration of drugs that inhibit or induce these enzymes, can significantly alter its plasma concentrations.[3][6]

4. Key Experimental Protocols

The neurochemical profile of this compound is determined using a variety of in vitro and in vivo techniques. Detailed below are generalized protocols for two fundamental in vitro assays.

4.1. Radioligand Binding Assay (for Affinity Determination)

This assay measures the affinity of a test compound (e.g., this compound) for a specific target (e.g., SERT) by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor/transporter in a cold lysis buffer.[14]

-

Centrifuge the homogenate to pellet the cell membranes.[14]

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.[14]

-

Resuspend the final membrane pellet in an assay buffer and determine the total protein concentration (e.g., using a BCA assay).[14]

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the unlabeled test compound.[14]

-

Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known selective ligand).[7]

-

Incubate the plate at a controlled temperature for a duration sufficient to reach equilibrium.[14]

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes but allows unbound radioligand to pass through.[14]

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.[14]

-

Measure the radioactivity retained on the filters using a scintillation counter.[14]

-

-

Data Analysis:

-

Calculate "specific binding" by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

-

4.2. In Vitro Monoamine Uptake Inhibition Assay

This functional assay measures a compound's potency in blocking the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Methodology:

-

Cell Culture:

-

Uptake Assay:

-

Wash the cells with a pre-warmed buffer (e.g., Krebs-HEPES buffer).[15]

-

Pre-incubate the cells for a short period with varying concentrations of the test compound (this compound) or vehicle.[15]

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]5-HT for SERT).[15]

-

Allow the uptake to proceed for a short, defined period at 37°C within the linear range of transport.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[17]

-

-

Cell Lysis and Counting:

-

Lyse the cells to release the intracellular contents.

-

Measure the amount of radioactivity taken up by the cells in each well using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific uptake from wells containing a known potent inhibitor (e.g., paroxetine for SERT) or from non-transfected cells.

-

Subtract non-specific uptake to determine transporter-mediated uptake.

-

Plot the percentage of uptake inhibition against the log concentration of the test compound.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression.

-

This compound is an active metabolite that mirrors the primary pharmacological action of its parent drug, citalopram. Its neurochemical profile is characterized by high-affinity binding to and potent inhibition of the serotonin transporter. It exhibits significant selectivity for SERT over NET and DAT, and has a low affinity for a wide array of other CNS receptors. The sustained inhibition of SERT by both the parent drug and this compound leads to adaptive changes in downstream second messenger pathways, which are thought to underlie the therapeutic effects of the medication. A thorough understanding of its formation, pharmacodynamic interactions, and pharmacokinetic variability is essential for optimizing antidepressant therapy and for the development of novel therapeutics targeting the serotonergic system.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Citalopram and this compound in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the role of drug-metabolising enzymes in antidepressant side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. A population pharmacokinetic model for R- and S-citalopram and this compound in Alzheimer's disease patients with agitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Second messenger/signal transduction pathways in major mood disorders: moving from membrane to mechanism of action, part I: major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Second messenger/signal transduction pathways in major mood disorders: moving from membrane to mechanism of action, part I: major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. psychiatrictimes.com [psychiatrictimes.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]

In Vitro Serotonergic Activity of Desmethylcitalopram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcitalopram (DCT) is the primary and active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram, and its S-enantiomer, escitalopram.[1][2] Following administration of the parent compound, DCT is formed through N-demethylation, a process mediated primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19, with a minor contribution from CYP2D6.[3][4][5] Like its parent compound, this compound functions as an SSRI.[1] While in vitro studies suggest citalopram is the main contributor to the antidepressant effect, the affinity of this compound for the human serotonin transporter (SERT) is significant and may contribute to the overall therapeutic effect, particularly at higher serum concentrations.[6] This document provides a comprehensive technical overview of the in vitro serotonergic activity of this compound, focusing on its interaction with the serotonin transporter and other related receptors.

Core Mechanism of Action: Serotonin Reuptake Inhibition

The primary mechanism of this compound is the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[7] By blocking this transporter, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.

Figure 1. Mechanism of SERT Inhibition by this compound.

Data Presentation: Binding Affinity and Reuptake Inhibition

Quantitative analysis of this compound's interaction with monoamine transporters reveals a profile consistent with a selective serotonin reuptake inhibitor.

Table 1: Transporter Binding & Inhibition Profile

| Compound | Target | Assay Type | Value | Selectivity | Reference |

| This compound | Human SERT | Binding Affinity | Similar to Citalopram | ~500-fold vs. NET | [8] |

| This compound | Human NET | Binding Affinity | ~500-fold lower than SERT | - | [8] |

| (Reference) Escitalopram | Human SERT | Binding Affinity (Ki) | 2.6 nM | ~7,000-fold vs. NET | [8][9] |

| (Reference) Citalopram | Human SERT | Reuptake Inhibition | - | >4-fold vs. other SSRIs | [10] |

Note: Specific Ki or IC50 values for this compound are not consistently reported in the literature, with most sources indicating its activity is comparable to or a fraction of the parent compound, citalopram.[8][10]

Table 2: Receptor Screening Profile for this compound

The selectivity of this compound is further demonstrated by its weak affinity for a wide range of other neurotransmitter receptors.

| Receptor Family | Specific Receptors with Low Affinity* |

| Serotonin | 5-HT1E, 5-HT3 |

| Adrenergic | α1B, α2B |

| Dopamine | D1, D2, D4, D5 |

| Opioid | Delta, Kappa, Mu |

| Other | Cannabinoid-2, Histamine-3, MDR-1 |

*Data derived from experiments where 10 µM of this compound inhibited less than 50% of radioligand binding, indicating a low affinity.[8]

Experimental Protocols

The characterization of this compound's serotonergic activity relies on established in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.[11] The principle involves a competition between a radiolabeled ligand and the unlabeled test compound (this compound) for binding to the target protein, typically in a membrane preparation from cells or tissues.[11][12]

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target (e.g., human SERT) are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[13]

-

Competitive Binding Incubation: The membrane preparation is incubated in multi-well plates with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the unlabeled test compound (this compound).[11]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through. Filters are washed with ice-cold buffer to remove any remaining free radioligand.[13]

-

Quantification: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.[13]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Citalopram and this compound in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

Desmethylcitalopram as a Certified Reference Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcitalopram is the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram.[1] As a pharmacologically active compound, it is crucial for a wide range of research and quality control applications, including pharmacokinetic studies, metabolic profiling, and as an impurity standard in the quality control of citalopram drug products. A Certified Reference Material (CRM) of this compound provides a metrologically traceable standard of known purity and identity, ensuring the accuracy and reliability of analytical measurements.

This technical guide provides an in-depth overview of this compound as a CRM, covering its physicochemical properties, the rigorous certification process it undergoes, detailed analytical methodologies for its characterization, and its primary mechanism of action.

Properties of this compound Certified Reference Material

A this compound CRM is a highly characterized and purified material, typically available as a hydrochloride salt in either a solid (neat) form or as a solution in a suitable solvent like methanol.[2][3] The certificate of analysis accompanying the CRM provides a comprehensive summary of its certified properties.

General Information

| Property | Value |

| Chemical Name | 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-5-isobenzofurancarbonitrile hydrochloride |

| Synonyms | N-Desmethylcitalopram HCl, Citalopram Impurity D (EP) |

| CAS Number | 97743-99-2[3][4] |

| Molecular Formula | C₁₉H₁₉FN₂O · HCl[5] |

| Molecular Weight | 346.83 g/mol [3] |

Certified and Typical Specification Data

The following table summarizes the typical certified values and specifications for a this compound CRM. These values are established through a comprehensive characterization process.

| Parameter | Typical Specification/Value | Analytical Technique(s) |

| Purity (as is) | ≥ 98.0% | HPLC, qNMR |

| Certified Concentration (for solutions) | e.g., 1.000 mg/mL ± 0.005 mg/mL | Gravimetric Preparation, verified by HPLC/UV |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry, IR |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |

| Storage Condition | -20°C[6] or as specified | N/A |

| Stability | ≥ 5 years (under recommended storage)[6] | Stability studies under various conditions |

The Certification Process for Reference Materials

The production and certification of this compound as a CRM are governed by rigorous international standards, primarily ISO 17034 ("General requirements for the competence of reference material producers"). This standard ensures that the CRM is produced with a high degree of scientific and technical competence, resulting in a material with certified property values, associated uncertainties, and established metrological traceability.

The certification workflow involves several key stages:

-

Synthesis and Purification: this compound is typically synthesized via the N-demethylation of citalopram.[7] Purification is a critical step to remove starting materials, by-products, and other impurities. This can be achieved through techniques such as recrystallization or preparative chromatography.

-

Characterization: A battery of analytical techniques is employed to confirm the identity and purity of the material. This includes spectroscopic methods for structural elucidation and chromatographic methods for assessing purity and identifying impurities.

-

Value Assignment: For purity, a mass balance approach is often used, combining results from chromatographic purity, water content, residual solvents, and non-volatile residue. For solutions, the concentration is determined gravimetrically using calibrated balances and verified by an independent analytical method.

-

Uncertainty Estimation: An uncertainty budget is calculated, taking into account all potential sources of error in the characterization and value assignment process.

-

Homogeneity and Stability Studies: The batch is tested for homogeneity to ensure that all units of the CRM have the same properties. Stability studies are conducted under various conditions to establish the shelf life and recommended storage conditions.

Below is a diagram illustrating the typical workflow for the production and certification of a CRM.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. N-Desmethylcitalopram HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. This compound Hydrochloride 1.0 mg/ml in Methanol (as free base) [lgcstandards.com]

- 4. N-Desmethylcitalopram.HCl | LGC Standards [lgcstandards.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

The Metabolic Pathway of Citalopram to Desmethylcitalopram: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway of the selective serotonin reuptake inhibitor (SSRI) citalopram, focusing on its N-demethylation to its primary active metabolite, desmethylcitalopram. This document delves into the enzymatic machinery responsible for this biotransformation, presents quantitative kinetic data, outlines detailed experimental protocols for in vitro analysis, and visualizes the complex regulatory networks governing the expression of the key metabolizing enzymes.

Core Metabolic Pathway: N-demethylation of Citalopram

The primary metabolic route for citalopram in humans is N-demethylation, which leads to the formation of this compound. This reaction is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[1][2][3][4][5][6][7][8][9] In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYP enzymes have identified three key isoforms involved in this process: CYP2C19, CYP3A4, and CYP2D6.[1][3][5][6][7][9][10][11][12][13]

The metabolism of citalopram is stereoselective, with a preferential conversion of the pharmacologically active S-enantiomer.[1][6] While all three enzymes contribute to the N-demethylation of citalopram, their relative contributions can vary depending on the specific conditions and individual genetic makeup.[1][13] Generally, CYP2C19 and CYP3A4 are considered the major enzymes responsible for this metabolic step, with CYP2D6 playing a more minor role.[1][3][6][9][11]

The product of this initial metabolic step, this compound, is also pharmacologically active, although to a lesser extent than the parent compound. It undergoes further N-demethylation to dithis compound, a reaction primarily catalyzed by CYP2D6.[1][2][4][6][7][9]

Quantitative Enzyme Kinetics

The efficiency of the N-demethylation of citalopram by the different CYP isoforms can be quantified by their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity.

The following tables summarize the reported Km values for the N-demethylation of both the S- and R-enantiomers of citalopram by the key CYP enzymes.

Table 1: Michaelis-Menten Constants (Km) for S-Citalopram N-demethylation

| Enzyme | Km (µM) | Reference |

| CYP2C19 | 198 | |

| CYP3A4 | 169 | |

| CYP2D6 | 18 |

Table 2: Michaelis-Menten Constants (Km) for R-Citalopram N-demethylation

| Enzyme | Km (µM) | Reference |

| CYP2C19 | 211 | |

| CYP3A4 | 163 | |

| CYP2D6 | 22 |

Experimental Protocols

The in vitro investigation of citalopram metabolism is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions. Below are detailed methodologies for conducting these key experiments.

In Vitro Citalopram Metabolism Assay using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure for assessing the metabolism of citalopram in a pooled human liver microsome preparation, which contains a mixture of CYP enzymes representative of the general population.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Citalopram hydrochloride

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of citalopram in a suitable solvent (e.g., methanol or water) and dilute to the desired concentrations in potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the HLM on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM (final protein concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer, and the citalopram solution.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously to precipitate the proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analytical Quantification:

-

Analyze the supernatant using a validated HPLC-MS/MS method to quantify the concentrations of citalopram and this compound.

-

The HPLC system should be equipped with a suitable column (e.g., C18) and a mobile phase gradient to achieve separation of the analytes.

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

-

Citalopram Metabolism Assay with Recombinant Human CYP Enzymes

This protocol allows for the investigation of the specific contribution of individual CYP isoforms to citalopram metabolism.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Cytochrome P450 reductase (if not co-expressed with the CYP enzyme)

-

Cytochrome b5 (optional, can enhance the activity of some CYPs)

-

All other reagents as listed in the HLM protocol

Procedure:

-

Preparation of Reagents:

-

Prepare reagents as described in the HLM protocol.

-

Reconstitute or dilute the recombinant CYP enzymes, reductase, and b5 according to the manufacturer's instructions.

-

-

Incubation:

-

The incubation procedure is similar to the HLM assay, with the key difference being the use of a specific recombinant CYP enzyme instead of the HLM mixture.

-

Combine the recombinant CYP enzyme, reductase, cytochrome b5 (if used), buffer, and citalopram.

-

Follow the pre-incubation, initiation, and incubation steps as outlined for the HLM assay.

-

-

Reaction Termination and Sample Preparation:

-

Follow the same procedure as described for the HLM assay.

-

-

Analytical Quantification:

-

Analyze the samples by HPLC-MS/MS as described for the HLM assay.

-

Regulation of Key Metabolizing Enzymes

The expression and activity of the CYP enzymes involved in citalopram metabolism are tightly regulated by a complex network of transcription factors and nuclear receptors. Understanding this regulation is critical for predicting inter-individual variability in drug response and the potential for drug-drug interactions.

Transcriptional Regulation of CYP2C19

The expression of CYP2C19 is regulated by several nuclear receptors, including the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors can be activated by various xenobiotics, leading to an induction of CYP2C19 expression.

Transcriptional Regulation of CYP3A4

CYP3A4, a major drug-metabolizing enzyme, is also regulated by PXR and CAR. Additionally, the Vitamin D Receptor (VDR) has been shown to play a role in its transcriptional regulation.

Transcriptional Regulation of CYP2D6

The regulation of CYP2D6 expression is distinct from that of CYP2C19 and CYP3A4. Key transcription factors involved include Hepatocyte Nuclear Factor 4 alpha (HNF4α), which acts as an activator, and Small Heterodimer Partner (SHP), which functions as a repressor of HNF4α-mediated transactivation.

Conclusion

The metabolism of citalopram to this compound is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. This biotransformation is primarily mediated by a concert of CYP450 enzymes, with CYP2C19 and CYP3A4 playing the most significant roles. The activity of these enzymes is subject to considerable inter-individual variability due to genetic polymorphisms and complex transcriptional regulation. A thorough understanding of this metabolic pathway, supported by robust in vitro experimental data, is essential for the continued development and safe and effective use of citalopram and other drugs metabolized through these pathways. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and pharmacokinetics.

References

- 1. Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Intestinal cell-specific vitamin D receptor (VDR)-mediated transcriptional regulation of CYP3A4 gene. | Semantic Scholar [semanticscholar.org]

- 3. Transcriptional Regulation of CYP2D6 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous analysis of citalopram and this compound by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The transcriptional regulation of the human CYP2C genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Effects of Fenofibrate on CYP2D6 and Regulation of ANG1 and RNASE4 by the FXR Agonist Obeticholic Acid - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 7. CYP2C19 Variation and Citalopram Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioivt.com [bioivt.com]

- 9. Role of vitamin D receptor in the regulation of CYP3A gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatography method for analyzing citalopram and this compound from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. karger.com [karger.com]

- 13. Differential metabolism of citalopram by 21 CYP3A4 variants: An in vitro experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Analysis of the Biological Activity of Desmethylcitalopram Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is administered as a racemic mixture of two enantiomers: S-citalopram (escitalopram) and R-citalopram. Its primary metabolite, desmethylcitalopram (DCIT), is also chiral and pharmacologically active.[1] The therapeutic effects of citalopram are primarily attributed to the S-enantiomer, which is a potent inhibitor of the serotonin transporter (SERT). The desmethylated metabolites, S-desmethylcitalopram (S-DCIT) and R-desmethylcitalopram (R-DCIT), also interact with SERT and contribute to the overall pharmacological profile of the parent drug. Understanding the distinct biological activities of these enantiomeric metabolites is crucial for optimizing antidepressant therapy and developing novel therapeutics. This document provides a detailed examination of the pharmacodynamic and pharmacokinetic properties of the this compound enantiomers, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacodynamics: Transporter Binding and Functional Activity

The principal mechanism of action for this compound enantiomers is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1] Significant stereoselectivity is observed, with the S-enantiomer demonstrating substantially higher potency for SERT inhibition than the R-enantiomer.

Serotonin Transporter (SERT) Affinity and Potency

In vitro studies consistently show that S-desmethylcitalopram is a more potent inhibitor of serotonin uptake than its R-counterpart. The in-vitro inhibitory potency of S-desmethylcitalopram is approximately 6.6 times greater than that of R-desmethylcitalopram.[2] While S-DCIT is an active SSRI, it is roughly six times less potent than its parent compound, S-citalopram.[3][4] Conversely, R-desmethylcitalopram is reported to be about four times more potent as an SSRI than its parent, R-citalopram.[3][4] Both enantiomers exhibit high selectivity for the serotonin transporter over the norepinephrine transporter.[5]

Off-Target Receptor Binding

Screening assays indicate that this compound has a low affinity for a wide range of other neurotransmitter receptors, suggesting its pharmacological effects are predominantly mediated by SERT inhibition.[5] For instance, this compound has a 500-fold lower affinity for the norepinephrine transporter compared to the serotonin transporter.[5]

Table 1: Comparative Potency of Citalopram and this compound Enantiomers

| Compound | Target | Activity | Relative Potency |

|---|---|---|---|

| S-Citalopram (Escitalopram) | SERT | Inhibition of 5-HT Uptake | High |

| S-Desmethylcitalopram | SERT | Inhibition of 5-HT Uptake | ~6-fold less potent than S-Citalopram[3][4] |

| R-Citalopram | SERT | Inhibition of 5-HT Uptake | Low |

| R-Desmethylcitalopram | SERT | Inhibition of 5-HT Uptake | ~4-fold more potent than R-Citalopram[3][4] |

| S-DCIT vs. R-DCIT | SERT | Inhibition of 5-HT Uptake | S-DCIT is 6.6x more potent than R-DCIT[2] |

Allosteric Modulation of SERT

Citalopram binds to both a primary (orthosteric) site and a low-affinity allosteric site on the serotonin transporter.[6] The R-enantiomer may antagonize the effect of the S-enantiomer through this allosteric mechanism.[4] This interaction could influence the binding duration and overall inhibitory effect of S-citalopram.[4] The role of the this compound enantiomers at this allosteric site is less characterized but represents an important area for further investigation.

Pharmacokinetics and Metabolism

Citalopram is metabolized in the liver primarily by Cytochrome P450 (CYP) enzymes to this compound (DCIT) and subsequently to dithis compound (DDCIT).[7] This metabolic process is stereoselective, leading to different plasma concentrations of the S- and R-enantiomers of both the parent drug and its metabolites.

Metabolic Pathway

The initial N-demethylation of citalopram to this compound is mediated mainly by CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[8][9] In vitro studies show that these enzymes have a higher affinity for S-citalopram, leading to its faster metabolism compared to R-citalopram. The subsequent N-demethylation of DCIT to DDCIT is catalyzed exclusively by CYP2D6.[10][7]

Enantioselective Pharmacokinetics

Due to the faster metabolism of S-citalopram, plasma concentrations of R-citalopram are typically higher after administration of the racemic mixture.[3] This leads to different pharmacokinetic profiles for the enantiomers of this compound. Population pharmacokinetic models show that the clearance of R-desmethylcitalopram is slower than that of S-desmethylcitalopram.[11][12]

Table 2: Population Pharmacokinetic Parameters of this compound Enantiomers

| Parameter | R-Desmethylcitalopram | S-Desmethylcitalopram | Data Source |

|---|---|---|---|

| Apparent Clearance | 23.8 L/h | 38.5 L/h | [11][12] |

| Mean S/R Ratio in Plasma | - | 0.68 ± 0.20 |[13] |

Data from a study in Alzheimer's disease patients with agitation.

Cytochrome P450 Inhibition Profile

The potential for citalopram and its metabolites to inhibit CYP enzymes is a key consideration for drug-drug interactions. In general, citalopram and S-desmethylcitalopram are weak inhibitors of CYP enzymes.[8][14] However, R-desmethylcitalopram demonstrates stronger inhibition of CYP2D6 compared to its S-enantiomer.[14]

Table 3: In Vitro Inhibition of CYP2D6 by this compound Enantiomers

| Compound | Enzyme | IC₅₀ (μM) | Inhibitory Potency |

|---|---|---|---|

| S-Desmethylcitalopram | CYP2D6 | 70 - 80 | Weak |

| R-Desmethylcitalopram | CYP2D6 | 25.5 ± 2.1 | Moderate |

Source: von Moltke et al., 2001, as cited in[14]

Experimental Methodologies

The characterization of this compound enantiomers relies on a variety of specialized in vitro and in vivo techniques.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the enantiomers for specific transporters or receptors.

-

Protocol Outline:

-

Preparation: Homogenates of brain tissue (e.g., rat brain) or membranes from cells expressing the target protein (e.g., hSERT-transfected COS-7 cells) are prepared.[5]

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]citalopram) and varying concentrations of the unlabeled test compound (S-DCIT or R-DCIT).

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.

-

Synaptosome Uptake Inhibition Assays

-

Objective: To measure the functional potency (IC₅₀) of the enantiomers in inhibiting neurotransmitter reuptake.

-

Protocol Outline:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions.

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]5-HT) is added to initiate uptake.

-

Uptake Termination: The reaction is stopped by rapid filtration and washing with ice-cold buffer.

-

Analysis: The amount of radioactivity accumulated within the synaptosomes is measured, IC₅₀ values are determined from concentration-response curves.

-

Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify the individual enantiomers of citalopram and its metabolites in biological matrices (e.g., plasma).[15][16][17]

-

Protocol Outline:

-

Sample Preparation: Plasma samples undergo liquid-liquid extraction to isolate the analytes.[16]

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a chiral stationary phase column (e.g., Chirobiotic V or Chiralcel OD).[16][17]

-

Detection: Enantiomers are detected using a sensitive detector, typically fluorescence or mass spectrometry (LC-MS/MS).[2][15]

-

Quantification: Concentrations are determined by comparing the peak areas to those of a standard curve.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics [mdpi.com]

- 4. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. A population pharmacokinetic model for R- and S-citalopram and this compound in Alzheimer’s disease patients with agitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A population pharmacokinetic model for R- and S-citalopram and this compound in Alzheimer's disease patients with agitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective analysis of citalopram and its metabolites in postmortem blood and genotyping for CYD2D6 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of the enantiomers of citalopram, its demethylated and propionic acid metabolites in human plasma by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Desmethylcitalopram with the Serotonin Transporter (SERT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular interactions between Desmethylcitalopram, the primary active metabolite of the widely prescribed antidepressant citalopram, and the serotonin transporter (SERT). A thorough understanding of this interaction is critical for the development of novel therapeutics targeting the serotonergic system. This compound, like its parent compound, is a selective serotonin reuptake inhibitor (SSRI), exerting its therapeutic effects by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1] This document details the binding affinity and functional activity of this compound at SERT, outlines the experimental protocols used to characterize this interaction, and visualizes the associated molecular pathways and experimental workflows.

Quantitative Analysis of this compound-SERT Interaction

The affinity and inhibitory potency of this compound for the serotonin transporter have been quantified using various in vitro assays. The key parameters, inhibition constant (Ki) and half-maximal inhibitory concentration (IC50), are summarized below. It is important to note that variations in experimental conditions, such as tissue source and radioligand used, can influence these values.

| Parameter | Value (nM) | Assay Type | Species/System | Reference |

| Ki | ~12.8 | Radioligand Binding ([³H]citalopram) | Rat Brain Synaptosomes | [2] |

| IC50 | ~80-fold less potent than citalopram | [³H]5-HT Uptake | Mouse Brain Synaptosomes | [3] |

| Selectivity | ~500-fold lower affinity for NET vs SERT | Radioligand Binding | Human | [2] |

Note: The IC50 value indicates a reduced potency of this compound compared to citalopram in inhibiting serotonin uptake.[3] However, it retains a high selectivity for the serotonin transporter over the norepinephrine transporter (NET).[2]

Experimental Protocols

The characterization of this compound's interaction with SERT relies on well-established experimental methodologies. The following sections provide detailed protocols for the key assays cited in this guide.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the serotonin transporter.

Materials:

-

Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]Citalopram.

-

Test Compound: this compound.

-

Reference Compound: A known SSRI (e.g., Citalopram, Paroxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates, cell harvester, and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture hSERT-expressing HEK293 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C and resuspend the resulting pellet (cell membranes) in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]Citalopram, and cell membrane preparation.

-

Non-specific Binding: Assay buffer, [³H]Citalopram, cell membrane preparation, and a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Paroxetine).

-

Competition Binding: Assay buffer, [³H]Citalopram, cell membrane preparation, and varying concentrations of this compound.

-

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal [³H]5-HT Uptake Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals.

Materials:

-

Synaptosomes: Prepared from rodent brain tissue (e.g., whole brain, cortex, or striatum).

-

Radioligand: [³H]Serotonin ([³H]5-HT).

-

Test Compound: this compound.

-

Reference Compound: A known SSRI.

-

Assay Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution, oxygenated with 95% O₂/5% CO₂.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates, cell harvester, and liquid scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen brain tissue in a sucrose buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

-

Resuspend the synaptosomal pellet in the assay buffer.

-

Determine the protein concentration.[4]

-

-

Uptake Assay:

-

In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C for a specified time (e.g., 10-20 minutes).[5]

-

Initiate the uptake by adding [³H]5-HT at a concentration near its Km value.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.[6]

-

To determine non-specific uptake, include control wells with a high concentration of a known SERT inhibitor.[6]

-

-

Termination and Filtration:

-

Quantification:

-

Lyse the synaptosomes on the filters and measure the radioactivity in the lysate using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the IC50 value.

-

Visualizations: Pathways and Workflows

Mechanism of SERT Inhibition by this compound

This compound, like other SSRIs, inhibits serotonin reuptake by binding to the primary, orthosteric binding site (S1) of the serotonin transporter. This binding event stabilizes the transporter in an outward-open conformation, preventing the translocation of serotonin back into the presynaptic neuron. Additionally, evidence suggests that citalopram and its metabolites can interact with an allosteric binding site (S2), which can modulate the binding at the primary site.[7][8][9]

Caption: Mechanism of SERT inhibition by this compound.

Experimental Workflow for Characterizing this compound-SERT Interaction

The following diagram illustrates the typical workflow for investigating the interaction between this compound and SERT, from initial compound acquisition to final data analysis.

Caption: Experimental workflow for this compound-SERT interaction studies.

Conclusion

This compound is an active metabolite of citalopram that effectively inhibits the serotonin transporter, albeit with a lower potency than its parent compound. Its high selectivity for SERT underscores its role in the therapeutic effects of citalopram. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of this interaction and to inform the design of future serotonergic modulators. The visualization of the inhibitory mechanism and experimental workflow offers a clear and concise summary of the key concepts and procedures involved in this area of research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

The Discovery and Initial Characterization of Desmethylcitalopram: A Technical Whitepaper

Introduction

Desmethylcitalopram (DCIT) is the primary and pharmacologically active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram and its S-enantiomer, escitalopram.[1] Initially identified as a byproduct of citalopram's metabolism in the body, subsequent characterization revealed that this compound itself functions as a potent SSRI, contributing to the overall therapeutic effect of its parent drug.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and initial pharmacological and pharmacokinetic characterization of this compound, tailored for researchers and professionals in drug development.

Discovery and Synthesis

This compound was discovered as the major metabolite of citalopram following its administration. The primary pathway for its formation is N-demethylation of the parent compound, a reaction predominantly carried out by cytochrome P450 enzymes in the liver.[2][3] The need for authentic analytical standards for metabolic monitoring spurred the development of efficient chemical synthesis routes.

Synthetic Protocol: N-Demethylation of Citalopram

An efficient laboratory-scale synthesis involves the N-demethylation of citalopram using a chloroformate reagent, followed by hydrolysis.[2][4][5]

Experimental Protocol:

-

Reaction Setup: Citalopram hydrobromide is converted to its free base by dissolving it in an organic solvent like ethyl acetate (EtOAc) and washing with a mild base such as dilute ammonium hydroxide. The organic layer is then separated, dried, and concentrated.[5]

-

Demethylation: The citalopram free base is redissolved in 1-chloroethyl chloroformate. The mixture is heated at reflux (approximately 130°C) for several hours.[5] This reaction forms a carbamate intermediate.

-

Hydrolysis: After cooling, the reaction mixture is concentrated under vacuum. The resulting residue is taken up in methanol (MeOH) and refluxed for several hours to cleave the carbamate group.[5]

-